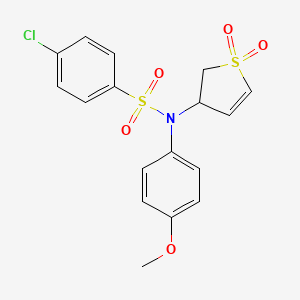
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO5S2 and its molecular weight is 413.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article explores its chemical structure, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The compound features several distinctive structural elements:
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Dioxido Thiophene Moiety : Contributes to the compound's reactivity and potential pharmacological effects.
- Methoxyphenyl Group : May enhance solubility and modify biological activity.
The molecular formula is C18H15ClN2O5S with a molecular weight of approximately 406.84 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides are known for their effectiveness against various bacterial infections due to their ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the activation of caspases . Specific studies have shown that derivatives of sulfonamides can exhibit selective cytotoxicity against different cancer cell lines, including breast and colon cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. For instance, in MCF-7 breast cancer cells, an IC50 value of 25 µM was reported, indicating effective growth inhibition compared to control groups .
The biological activities of this compound can be attributed to:
- Inhibition of Key Enzymes : The sulfonamide group interacts with enzymes involved in folate metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
Comparative Analysis
| Compound | Biological Activity | MIC/IC50 Values | Target Pathway |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | MIC: 32 µg/mL (E. coli), IC50: 25 µM (MCF-7) | Folate synthesis inhibition & Apoptosis |
| Other Sulfonamides | Varies | Varies | Folate synthesis inhibition |
Eigenschaften
IUPAC Name |
4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S2/c1-24-16-6-4-14(5-7-16)19(15-10-11-25(20,21)12-15)26(22,23)17-8-2-13(18)3-9-17/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPAHEHTTSEGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














